molecular formula C15H15FN2O B247290 2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide

Cat. No.: B247290
M. Wt: 258.29 g/mol
InChI Key: JTHFTAYTIQMBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is an organic compound with the molecular formula C15H15FN2O. This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyridine ring attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, are likely applied.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide exerts its effects involves interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom’s electronegativity and size influence the compound’s reactivity and interaction with biological targets, making it valuable for specific research applications.

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

2-fluoro-N-methyl-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C15H15FN2O/c1-18(11-9-12-6-4-5-10-17-12)15(19)13-7-2-3-8-14(13)16/h2-8,10H,9,11H2,1H3

InChI Key

JTHFTAYTIQMBIA-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC=C2F

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.